4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Description
4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a thiazolidine-2,4-dione (TZD) derivative synthesized via condensation of (2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride with hydroxybenzaldehydes, followed by functionalization with hydrazides or thiosemicarbazides . The compound features a TZD core linked to a formylphenyl group via an acetoxy bridge. Its structural versatility allows modifications at the phenyl ring and hydrazide/thiosemicarbazide moieties, enabling diverse biological activities, including antimicrobial, antiproliferative, and antioxidant properties .
Properties
IUPAC Name |
(4-formylphenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-6-7-1-3-8(4-2-7)18-10(15)5-9-11(16)13-12(17)19-9/h1-4,6,9H,5H2,(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZOWMKTFSODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of 4-formylphenyl acetic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are often employed to improve selectivity, yield, and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is characterized by a thiazolidine ring containing two keto groups and a formyl group attached to a phenyl ring. Its synthesis typically involves the reaction of 4-formylphenyl acetic acid with thiazolidine-2,4-dione under controlled conditions to ensure high yield and purity. The reaction often employs catalysts and specific temperature settings to optimize the process .
Medicinal Chemistry
The compound has shown promise in various medicinal applications due to its biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that 4-formylphenyl derivatives can inhibit bacterial strains such as Staphylococcus aureus, sometimes surpassing traditional antibiotics like oxacillin .
- Anticancer Properties : In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as HepG2 (human hepatoma) and HT29 (colon adenocarcinoma), with IC50 values indicating substantial cytotoxicity . The mechanism involves inhibition of cell proliferation and DNA fragmentation.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution .
Materials Science
The compound is being investigated for its potential use in developing new materials with specific properties. Its thiazolidine structure may impart unique characteristics beneficial for creating advanced materials in industrial applications .
Antibacterial Study
A study demonstrated that thiazolidine derivatives exhibited antibacterial activity comparable to standard treatments against Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.91 mg/L .
Anticancer Research
Another investigation revealed that a related compound induced significant apoptosis in HepG2 cells with an IC50 value of approximately 10 µM. This suggests a potential pathway for developing anticancer drugs based on this compound's structure .
Inflammation Modulation
Research indicated that thiazolidine derivatives could reduce nitric oxide production in inflammatory models. This finding supports the potential therapeutic applications of these compounds in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
Key Observations :
- Chlorinated derivatives (e.g., compounds 12, 17) exhibit lower melting points compared to non-chlorinated analogs, likely due to reduced crystallinity .
- Methoxy-substituted compounds (e.g., compound 31) show higher yields (86%) and thermal stability .
Antimicrobial Activity
- Chlorophenyl derivatives : Exhibit broad-spectrum antibacterial activity. Compound 17 (2,4-dichlorobenzoyl) demonstrated efficacy against Staphylococcus aureus with MIC values comparable to ampicillin .
- Thiosemicarbazone hybrids (TZD-TSC) : Enhanced activity against Mycobacterium tuberculosis due to improved membrane permeability .
Antiproliferative Activity
| Compound (Example) | Cell Line (IC50, μM) | Reference |
|---|---|---|
| Compound 23 | A549: 12.3 | |
| Compound 22 | HepG2: 18.7 | |
| Reference (Cisplatin) | A549: 15.0 |
Key Findings :
- Compound 23 (4-methylphenyl-thiosemicarbazide) showed superior activity against lung cancer (A549) compared to cisplatin .
- Para-substituted derivatives generally outperform meta-substituted analogs in antiproliferative assays .
Antioxidant and Anti-inflammatory Activity
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (Cl, NO₂): Enhance antibacterial and antioxidant activities by increasing electrophilicity .
- Methoxy groups : Improve solubility and bioavailability, critical for antiproliferative efficacy .
- Thiosemicarbazide vs. hydrazide : Thiosemicarbazides improve metal-binding capacity, enhancing antimicrobial and anticancer effects .
Biological Activity
Overview
4-Formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a compound belonging to the thiazolidine derivatives class, recognized for its diverse biological activities. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, which have been extensively studied for their medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound features a formyl group attached to a phenyl ring and a thiazolidine ring with two keto groups. Its synthesis typically involves the reaction of 4-formylphenyl acetic acid with thiazolidine-2,4-dione under controlled conditions to ensure high yield and purity. The reaction often employs catalysts and specific temperature and pressure settings.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies indicate that compounds in the thiazolidine class possess potent antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, sometimes outperforming traditional antibiotics like oxacillin .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (human hepatoma) and HT29 (colon adenocarcinoma), with IC50 values indicating significant cytotoxicity . The mechanism appears to involve inhibition of cell proliferation and induction of DNA fragmentation.
Anti-inflammatory Effects
Thiazolidine derivatives are also known for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. For example, its antimicrobial activity may stem from inhibiting bacterial cell wall synthesis or disrupting metabolic pathways critical for bacterial survival. In cancer cells, the compound's ability to induce apoptosis suggests a role in targeting cellular signaling pathways involved in cell growth and survival.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other thiazolidine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate to High | Present |
| Thiazolidine-2,4-dione | Moderate | High | Present |
| Pioglitazone | Low | Moderate | High |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Study : A study demonstrated that thiazolidine derivatives exhibited antibacterial activity comparable to standard treatments against Staphylococcus aureus .
- Anticancer Research : Another investigation revealed that a related compound induced significant apoptosis in HepG2 cells with an IC50 value of approximately 10 µM .
- Inflammation Modulation : Research indicated that thiazolidine derivatives could reduce nitric oxide production in inflammatory models, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the thiazolidinone ring (C=O at ~170 ppm) and formylphenyl group (aldehyde proton at ~9.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- X-ray Crystallography : Resolves spatial arrangement of the thiazolidinone core and substituents (e.g., bond angles in fused rings) .
How can researchers investigate the biological activity mechanisms of this compound?
Advanced Research Question
- Molecular Docking : Predict binding affinity to targets like cyclooxygenase (COX) or PPAR-γ using software (AutoDock Vina) .
- Enzyme Assays : Measure IC values against kinases or oxidoreductases in vitro .
- Cellular Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
- Functional Group Modifications :
- Replace the formyl group with nitro or amine via reduction (e.g., SnCl/HCl) .
- Introduce halogens (F, Cl) at the phenyl ring via electrophilic substitution .
- Heterocycle Fusion : Attach indole or triazole moieties to the thiazolidinone core to enhance bioactivity .
How should discrepancies in reported biological activities be addressed methodologically?
Advanced Research Question
- Standardize Assays : Use identical cell lines (e.g., HepG2) and incubation times to minimize variability .
- Validate Purity : Confirm compound integrity via HPLC and mass spectrometry before testing .
- Cross-Platform Validation : Compare results across in vitro (enzyme inhibition) and in silico (docking) models .
What computational approaches are used to predict interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS) .
- QSAR Modeling : Corrogate electronic descriptors (HOMO-LUMO gaps) with IC values .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (thiazolidinone C=O) for target engagement .
What purification challenges arise during synthesis, and how are they resolved?
Basic Research Question
- Challenge : Low solubility of thiazolidinone intermediates in polar solvents.
- Solution : Use mixed solvents (DMF-ethanol) for recrystallization .
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) isolates non-polar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
